molecular formula C22H16O3 B2596662 3,4-Diphenyl-7-methoxycoumarin CAS No. 33257-76-0

3,4-Diphenyl-7-methoxycoumarin

Cat. No.: B2596662
CAS No.: 33257-76-0
M. Wt: 328.367
InChI Key: MQGGJIUWLGRHIM-UHFFFAOYSA-N
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Description

3,4-Diphenyl-7-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with phenyl groups at the 3 and 4 positions and a methoxy group at the 7 position. This unique substitution pattern imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-7-methoxycoumarin can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenol derivatives react with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials include 3,4-diphenylphenol and 7-methoxy-β-ketoester. The reaction is typically carried out under reflux conditions with sulfuric acid as the catalyst.

Another approach involves the Knoevenagel condensation reaction, where aromatic aldehydes react with active methylene compounds in the presence of a base. In this case, 3,4-diphenylbenzaldehyde and 7-methoxyacetoacetate can be used as starting materials, with piperidine as the base catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-7-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrocoumarin derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarin derivatives.

    Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

3,4-Diphenyl-7-methoxycoumarin has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and studying molecular interactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.

    Industry: Utilized in the development of dyes, optical brighteners, and photostabilizers for polymers.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-7-methoxycoumarin involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

3,4-Diphenyl-7-methoxycoumarin can be compared with other coumarin derivatives such as:

    7-Hydroxycoumarin: Known for its anticoagulant properties and use in the synthesis of warfarin.

    4-Methylcoumarin: Used as a fragrance and flavoring agent.

    6,7-Dimethoxycoumarin: Exhibits antioxidant and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-methoxy-3,4-diphenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(23)21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGGJIUWLGRHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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